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molecular formula C10H8FNO2 B1532629 3-(3-Cyano-4-fluorophenyl)propanoic acid CAS No. 412961-44-5

3-(3-Cyano-4-fluorophenyl)propanoic acid

Cat. No. B1532629
M. Wt: 193.17 g/mol
InChI Key: CHJGXFCJRGEYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462620B2

Procedure details

Benzyl (E)-3-(3-cyano-4-fluorophenyl)-acrylate (Int. A6) (1.72 g, 6.1 mmol) was dissolved in 1:1 dichloromethane/ethanol (50 ml) and 10% palladium on charcoal (0.5 g) added. The mixture was hydrogenated for 2 h at ambient pressure, filtered and concentrated to provide the title compound as a white solid (1.2 g, 100%). 1H-NMR (CDCl3) δ 2.69 (2H, t), 2.97 (2H, t), 7.11 (1H, m), 7.43 (3H, m).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5](/[CH:10]=[CH:11]/[C:12]([O:14]CC2C=CC=CC=2)=[O:13])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]>ClCCl.C(O)C.[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)/C=C/C(=O)OCC1=CC=CC=C1
Name
dichloromethane ethanol
Quantity
50 mL
Type
solvent
Smiles
ClCCl.C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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